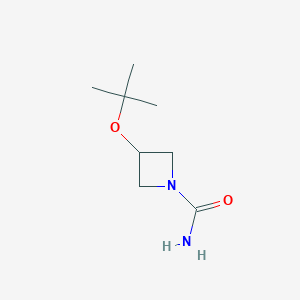
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole typically involves the reaction of 3-fluoro-4-nitroaniline with various thiazole-forming reagents. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the thiazole ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(3-Amino-4-nitrophenyl)-3-methyl-1,2-thiazole.
Reduction: Formation of 5-(3-Fluoro-4-aminophenyl)-3-methyl-1,2-thiazole.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole involves its interaction with specific molecular targets. The presence of the nitro group and fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-nitrophenyl)methanol
- 1-(3-Fluoro-4-nitrophenyl)ethanone
- 4-Fluoro-3-nitrophenyl azide
Uniqueness
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H7FN2O2S |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole |
InChI |
InChI=1S/C10H7FN2O2S/c1-6-4-10(16-12-6)7-2-3-9(13(14)15)8(11)5-7/h2-5H,1H3 |
InChI-Schlüssel |
HXHWHJLDVXNJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)









![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)


